molecular formula C45H72O16 B600224 Astragaloside I CAS No. 84680-75-1

Astragaloside I

Cat. No. B600224
CAS RN: 84680-75-1
M. Wt: 869.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astragaloside I is a triterpenoid saponin that is cycloastragenol glycosylated at positions 3 and 6 by 2,3-di-O-acetyl-beta-D-xylosyl and beta-D-glucosyl residues respectively . It has a role as a plant metabolite and is a monosaccharide derivative, a beta-D-glucoside, a member of oxolanes and a pentacyclic triterpenoid . It is functionally related to a cycloastragenol .


Synthesis Analysis

The synthesis of Astragaloside I involves several genes including AmIDI, AmAACT, AmHMGS, AmHMGR, AmMK, AmPMK, AmMVD, AmFPS, AmSE, and AmCAS . Biotechnological methods have been used to increase the efficiency of Astragaloside I production .


Molecular Structure Analysis

Astragaloside I has a molecular formula of C45H72O16 and a molecular weight of 869.0 g/mol . Its structure is complex, involving a pentacyclic triterpenoid core glycosylated at positions 3 and 6 .


Chemical Reactions Analysis

Astragaloside I has been shown to have various effects on cellular processes. For instance, it has been shown to increase the expression of nuclear factor E2-related factor (Nrf2), which promotes glutathione production in the liver, and decrease the levels of reactive oxygen species (ROS), resulting in the inhibition of hepatic stellate cell (HSC) activation .


Physical And Chemical Properties Analysis

Astragaloside I appears as a white-beige powder . It has a solubility of 50 mg/mL in DMSO, but is insoluble in water .

Scientific Research Applications

Astragaloside I is a compound extracted from the Chinese medicinal herb Astragali . It’s a tetracyclic triterpenoid saponin and is one of the main active components of Astragali . Here are some of its known applications:

  • Cardiovascular System

    • Astragaloside I has been found to have pharmacological activities on the cardiovascular system .
  • Immune System

    • Astragaloside I has effects on the immune system . For example, Astragalus extract increased the percentage of CD3 (+), CD4 (+) T-lymphocytes, and also restored the immunological effects of cisplatin (CDDP)-induced immunosuppression in human nasopharyngeal carcinoma cells .
  • Respiratory System

    • Astragaloside I has been shown to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells .
  • Hepatic System

    • Astragaloside I has pharmacological activities on the hepatic system .
  • Anti-Inflammatory Effects

    • Astragaloside I has been shown to have anti-inflammatory effects . It can suppress inflammatory factors, increase T and B lymphocyte proliferation, and inhibit neutrophil adhesion-associated molecules .
  • Antioxidative Stress

    • Astragaloside I has antioxidative stress effects . It can scavenge reactive oxygen species, cellular scorching, and regulate mitochondrial gene mutations .
  • Neuroprotective Effects

    • Astragaloside I has neuroprotective effects . It can protect the nervous system from damage.
  • Antifibrotic Effects

    • Astragaloside I has antifibrotic effects . It can prevent or reduce fibrosis, a process characterized by the formation of excess fibrous connective tissue in an organ or tissue.
  • Antitumor Effects

    • Astragaloside I has antitumor effects . It can inhibit the growth of tumors.
  • Anticancer Effects

    • Astragaloside I has been found to have anticancer properties . It has been used as an immunostimulant and/or as an anticancer drug .
  • Immunostimulant Effects

    • Astragaloside I has been shown to have immunostimulant effects . It can increase T and B lymphocyte proliferation .
  • Antibacterial Effects

    • Astragaloside I has been shown to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells .
  • Heart Failure Treatment

    • Astragaloside I has been used in the treatment of heart failure . Various methods such as coronary artery ligation, abdominal aortic coarctation (AAC), injection of isoproterenol, injection of miRNA-1 lentivirus, injection of doxorubicin, and high salt feeding have been used in studies .

Future Directions

Astragaloside I has shown promise in the treatment of various diseases, particularly cardiovascular diseases . Future research could focus on further elucidating its mechanisms of action and exploring its potential as an adjuvant treatment in cancer chemotherapy .

properties

IUPAC Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68O16/c1-20(45)54-33-25(48)18-53-37(34(33)55-21(2)46)56-22-8-11-42-19-43(42)13-12-39(5)35(41(7)10-9-29(59-41)38(3,4)52)24(47)16-40(39,6)28(43)15-26(23(42)14-22)57-36-32(51)31(50)30(49)27(17-44)58-36/h22-37,44,47-52H,8-19H2,1-7H3/t22-,23?,24-,25+,26-,27+,28-,29-,30+,31-,32+,33-,34+,35-,36+,37-,39+,40-,41+,42+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPDDYORNLOZID-ZHIISFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 51346122

Citations

For This Compound
826
Citations
T Guo, Z Liu, Q Zhao, Z Zhao, C Liu - Acta Pharmacologica Sinica, 2018 - nature.com
… of adenosine, we believe that astragaloside I, calycosin and levistilide A are the three most effective bioactive components of DBT. Therefore, we chose astragaloside I, levistilide A and …
Number of citations: 26 www.nature.com
Y Yu, Z Li, R Guo, J Qian, H Zhang, J Zhang… - Pharmacological …, 2019 - Elsevier
… Astragaloside I is associated with infective myositis and lassitude. Moreover, most of the identified symptoms for the hit compounds are highly related to viral infections including …
Number of citations: 23 www.sciencedirect.com
X Cheng, B Wei, L Sun, X Hu, J Liang… - Phytotherapy …, 2016 - Wiley Online Library
Astragaloside I (As‐I), one of the main active ingredients in Astragalus membranaceus, is believed to have osteogenic properties, but this hypothesis has not been investigated in detail. …
Number of citations: 23 onlinelibrary.wiley.com
JS Park, CS Kim, JM Kim, JS Kim - Korean Journal of …, 2000 - koreascience.kr
Three compounds were isolated from the roots of Astragalus membranaceus (Leguminosae). On the basis of spectroscopic evidences, the structures were characterized as $3-0-{\beta}-…
Number of citations: 2 koreascience.kr
H Li, Y Zhao, W Yang, Z Zhang - Journal of Food Science, 2020 - Wiley Online Library
In this study, total saponins were extracted from Pleurotus ostreatus cultivated with Astragalus as one of organic culture substrates. High Performance Thin Layer Chromatography (…
Number of citations: 8 ift.onlinelibrary.wiley.com
XD Wen, LW Qi, P Li, KD Bao, XW Yan, L Yi… - … of Chromatography B, 2008 - Elsevier
… for Control of Pharmaceutical and Biological Products (Beijing, China); other reference compounds, ie, calycosin-7-O-β-d-glucoside, ononin, astragaloside IV, and astragaloside I were …
Number of citations: 64 www.sciencedirect.com
M Monschein, K Ardjomand-Woelkart… - Pharmaceutical …, 2014 - Taylor & Francis
… sample preparation from acylated astragalosides like astragaloside I and astragaloside II, when … could be omitted and the genuine compounds like astragaloside I, II and malonyl-AGS-I …
Number of citations: 21 www.tandfonline.com
JS Jeong, LEE Je-Hyuk, SH Lee, SS Kang… - Biomolecules & …, 2009 - biomolther.org
… Astragaloside I and daucosterol, which were isolated from AR, significantly inhibited HCl/… The results of this study suggest that astragaloside I and daucosterol may be good candidates …
Number of citations: 12 www.biomolther.org
I Kitagawa, H WANG, M Saito, A TAKAGI… - Chemical and …, 1983 - jstage.jst.go.jp
… In addition, the structures of five acetyl derivatives of 8: acetylastragaloside I, astragaloside I, isoastragaloside I, astragaloside II and iso— astragaloside II, were elucidated as 3-O—B—(…
Number of citations: 89 www.jstage.jst.go.jp
JS Kim, MH Yean, EJ Lee, SS Kang - Natural Product Sciences, 2008 - koreascience.kr
… Abstract – From the 70% EtOH extract of the roots of Astragalus membranaceus (Leguminosae), fifteen saponins were isolated and identified as astragaloside I (1), isoastragaloside II (2)…
Number of citations: 15 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.